[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid, also known as 2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid, is a compound that features a pyrazole ring, a methoxy group, and an acetic acid moiety. This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry.
This compound can be synthesized from various precursors through organic synthesis methods. It is classified under organic compounds, specifically as a pyrazole derivative due to the presence of the pyrazole ring in its structure. Pyrazoles are known for their pharmacological properties and are often utilized as scaffolds in drug development.
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid typically involves several key steps:
The molecular formula for [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid is with a molecular weight of 198.22 g/mol. The IUPAC name is 2-[(1-ethyl-3-methylpyrazol-5-yl)methoxy]acetic acid.
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C9H14N2O3 |
Molecular Weight | 198.22 g/mol |
IUPAC Name | 2-[(1-ethyl-3-methylpyrazol-5-yl)methoxy]acetic acid |
InChI | InChI=1S/C9H14N2O3/c1-3... |
InChI Key | PYSKRDUXVJSNGM-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC(=N1)C)COCC(=O)O |
[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or basic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Presence of sodium hydride |
The mechanism of action for [(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid involves its interaction with specific molecular targets within biological pathways. Pyrazole derivatives often exhibit their pharmacological effects by modulating enzyme activities, receptor interactions, or influencing signaling pathways relevant to various diseases .
The physical properties include:
Chemical properties are characterized by:
Property | Value |
---|---|
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified in available literature |
Stability | Stable under normal conditions |
Relevant analyses indicate that this compound may exhibit varying stability depending on environmental factors such as pH and temperature.
[(1-ethyl-1H-pyrazol-5-yl)methoxy]acetic acid has several applications in scientific research:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6